molecular formula C20H18ClN5 B2896495 1-(5-chloro-2-methylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890937-92-5

1-(5-chloro-2-methylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2896495
CAS No.: 890937-92-5
M. Wt: 363.85
InChI Key: OYLXPXPMLUODPN-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-methylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives with pyrimidine intermediates under acidic or basic conditions.

    Substitution Reactions:

    Final Coupling: The final step involves coupling the substituted pyrazolo[3,4-d]pyrimidine with an amine derivative under conditions that may include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions: 1-(5-chloro-2-methylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings or the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine: In biological and medicinal research, 1-(5-chloro-2-methylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity or receptor binding is beneficial.

Industry: In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its application in the synthesis of polymers or as a catalyst in chemical reactions is also of interest.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • 1-(5-chloro-2-methylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • This compound derivatives

Uniqueness: Compared to similar compounds, this compound stands out due to its specific substitution pattern on the pyrazolo[3,4-d]pyrimidine core. This unique arrangement of functional groups can result in distinct biological activity and chemical reactivity, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-N-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5/c1-12-6-13(2)8-16(7-12)25-19-17-10-24-26(20(17)23-11-22-19)18-9-15(21)5-4-14(18)3/h4-11H,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLXPXPMLUODPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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